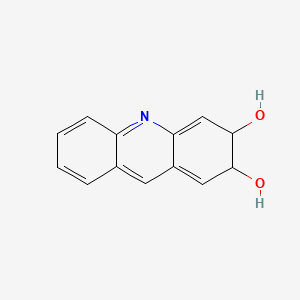

2,3-Dihydroacridine-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

91868-06-3 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2,3-dihydroacridine-2,3-diol |

InChI |

InChI=1S/C13H11NO2/c15-12-6-9-5-8-3-1-2-4-10(8)14-11(9)7-13(12)16/h1-7,12-13,15-16H |

InChI Key |

DAWHILRRVWUMOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=CC(C(C=C3N=C2C=C1)O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,3 Dihydroacridine 2,3 Diol

Enzymatic Reaction Mechanisms

Enzymatic catalysis offers specific and efficient pathways for the transformation of molecules like 2,3-Dihydroacridine-2,3-diol. The mechanisms are dictated by the active sites and specificities of the involved enzymes.

The vicinal diol of this compound is a prime target for dehydrogenases. By analogy to known dihydrodiol dehydrogenases, an enzymatic reaction would likely involve the NAD⁺-dependent oxidation of one of the hydroxyl groups to a ketone. nih.govnih.gov

For instance, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) catalyzes the oxidation of its substrate to 2,3-dihydroxybenzoate. wikipedia.orgwikigenes.org The mechanism involves the specific oxidation of the C3-hydroxyl group to a ketone, which is followed by a rapid, spontaneous aromatization to form the catechol product. nih.gov Should this compound act as a substrate for a similar enzyme, the reaction would proceed via hydride transfer from the carbon bearing the hydroxyl group to NAD⁺, forming NADH. This would generate a transient β-hydroxy ketone intermediate that could subsequently dehydrate and aromatize to form a dihydroxyacridine.

Similarly, butane-2,3-diol dehydrogenases (BDHs) catalyze the stereoselective interconversion of 2,3-butanediol (B46004) and acetoin (B143602). frontiersin.orgnih.gov These enzymes exhibit high specificity for the stereochemistry of the diol substrate. wikipedia.org An analogous dehydrogenase acting on this compound would be expected to show stereospecificity, selectively oxidizing one of the two hydroxyl groups depending on the enzyme's topology. The reaction involves the transfer of a hydride ion to NAD⁺, converting one of the alcohol groups into a ketone. wikipedia.org

| Enzyme | Typical Substrate | Cofactor | Reaction Type | Potential Product from this compound |

|---|---|---|---|---|

| 2,3-Dihydro-2,3-dihydroxybenzoate Dehydrogenase | 2,3-Dihydro-2,3-dihydroxybenzoate | NAD⁺ | Oxidation of C3-hydroxyl, followed by aromatization | 2,3-Dihydroxyacridine |

| Butane-2,3-diol Dehydrogenase | Butane-2,3-diol | NAD⁺/NADH | Stereospecific oxidation of a secondary alcohol to a ketone | 2-Hydroxy-3-oxo-2,3-dihydroacridine |

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. The enzyme 2,3-dihydroxybenzoate decarboxylase catalyzes the conversion of 2,3-dihydroxybenzoic acid to catechol. nih.govnih.gov The mechanism often involves a metal cofactor, such as Zn²⁺, which coordinates the substrate and facilitates the cleavage of the C-C bond between the aromatic ring and the carboxyl group. nih.govresearchgate.net The reaction is reversible and pH-dependent. nih.gov

However, the compound this compound lacks a carboxylic acid functional group. Therefore, a decarboxylation reaction catalyzed by an enzyme like 2,3-dihydroxybenzoate decarboxylase is not a plausible pathway for the direct transformation of this specific molecule. This type of enzymatic mechanism would only be relevant if this compound were biosynthetically derived from a carboxylated precursor.

Chemical Transformation Mechanisms

Beyond enzymatic catalysis, this compound can undergo various transformations driven by chemical reagents and conditions.

The dihydroacridine core is susceptible to oxidation. Furthermore, the formation of dihydrodiols in aromatic systems often proceeds through an arene oxide intermediate. taylorandfrancis.comdbpedia.org It is plausible that this compound itself is a metabolite formed from the enzymatic hydrolysis of a corresponding acridine-2,3-oxide. nih.govresearchgate.net

The 9,10-dihydroacridine (B10567) framework is structurally analogous to NADH and is well-known for its ability to act as a hydride donor in chemical reactions. nih.gov This reactivity is central to its role as a reductant. The transfer of a hydride ion (H⁻) from the C9 position of the dihydroacridine ring restores the aromaticity of the acridine (B1665455) system, forming an acridinium (B8443388) cation. acs.org

| Process | Reactive Site | Key Intermediate/Product | Mechanism |

|---|---|---|---|

| Oxidation | 2,3-diol and Dihydro-ring | Acridine-2,3-dione | Enzymatic or chemical dehydrogenation |

| Reduction (of a substrate) | C9 of Dihydroacridine Ring | 2,3-Dihydroxyacridinium cation | Hydride (H⁻) transfer |

Vicinal diols, such as the one in this compound, are known to undergo acid-catalyzed rearrangement, most notably the pinacol (B44631) rearrangement. chemistrysteps.comchemistrysteps.com This reaction transforms a 1,2-diol into a ketone or aldehyde. pearson.comjove.com

The mechanism proceeds through the following steps:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation on the adjacent carbon. jove.comyoutube.com

Rearrangement: A group (in this case, likely a hydride or an alkyl/aryl shift from the acridine skeleton) migrates from the carbon bearing the remaining hydroxyl group to the carbocation center. This 1,2-shift is the key rearrangement step and results in a more stable, resonance-stabilized carbocation where the positive charge is adjacent to the oxygen atom. chemistrysteps.com

Deprotonation: A water molecule removes a proton from the remaining hydroxyl group, forming a carbonyl group (a ketone) and regenerating the acid catalyst. pearson.com

For this compound, this rearrangement would likely result in the formation of a ketone at either the C2 or C3 position, leading to a ring contraction or expansion depending on which bond migrates. masterorganicchemistry.comlibretexts.org This pathway represents a fundamental chemical transformation for the vicinal diol moiety under acidic conditions.

Proton Transfer Mechanisms in Dihydrodiol Systems

Proton transfer (PT) is a fundamental chemical reaction that involves the movement of a proton from one molecule or part of a molecule to another. masterorganicchemistry.com In dihydrodiol systems, such as this compound, the hydroxyl groups serve as both proton donors and acceptors, facilitating complex proton transfer networks. These reactions can be significantly influenced by the surrounding environment, including the presence of polar molecules that can act as "proton highways" to bridge the distance between donor and acceptor atoms. depaul.edu The mechanisms of these transfers can be intermolecular, occurring between different molecules, or intramolecular, within the same molecule, often proceeding through a two-step proton shuttle mechanism involving a weak base like water. masterorganicchemistry.com

Proton-Coupled Electron Transfer

Proton-Coupled Electron Transfer (PCET) is a crucial reaction pathway where both a proton and an electron are transferred in a single elementary step or in separate, sequential steps. nih.govnih.gov This mechanism is fundamental in many biological and chemical processes, including energy conversion and redox catalysis. nih.gov In PCET, the transfer can be concerted (CEPT), where the electron and proton move simultaneously, or it can occur stepwise. nih.govdiva-portal.org The stepwise pathways are either proton transfer followed by electron transfer (PTET) or electron transfer followed by proton transfer (ETPT). diva-portal.org

The distinction between these pathways depends on the energetics of the intermediates. nih.gov A concerted mechanism is often favored when the intermediates of the stepwise pathways are energetically unfavorable. marquette.edu In dihydrodiol systems, the hydroxyl groups can participate in PCET reactions, acting as both a proton and an electron donor source. The basic mechanism involves the transfer of a hydrogen atom (H•), which is equivalent to the transfer of a proton and an electron. nih.gov

Kinetic studies on cobalt-aqua/hydroxo complexes, which serve as models for the O-H bond reactivity in diols, have provided evidence for a concerted PCET pathway. marquette.edu Electrochemical methods demonstrated that the interconversion of [Co(III)-OH] and [Co(II)-OH2] proceeds through a concerted mechanism, bypassing the high-energy intermediates of stepwise ET/PT. marquette.edu The nature of the ligands and the geometry of the complex were found to significantly influence the PCET process. marquette.edu

Table 2: Mechanistic Pathways in Proton-Coupled Electron Transfer (PCET)

| Pathway | Description | Key Characteristics |

| Concerted (CEPT) | Electron and proton transfer in a single kinetic step. nih.govnih.gov | No stable intermediate is formed; often involves a hydrogen-bonded interface. nih.gov |

| Stepwise (PTET) | Proton transfer occurs first, followed by electron transfer. diva-portal.org | Involves a deprotonated intermediate; the electron is transferred from the conjugate base. diva-portal.org |

| Stepwise (ETPT) | Electron transfer precedes proton transfer. diva-portal.org | Involves a radical cation intermediate which is a strong acid. nih.govdiva-portal.org |

| Hydrogen Atom Transfer (HAT) | The electron and proton are transferred from the same orbital of the donor to the same orbital of the acceptor. nih.gov | A specific type of concerted PCET. nih.gov |

Role of Stereochemistry in Reaction Mechanisms Involving this compound

Stereochemistry, the three-dimensional arrangement of atoms in molecules, plays a critical role in determining the course and outcome of chemical reactions. wikipedia.org For a molecule like this compound, which contains two adjacent stereogenic centers at the C2 and C3 positions, the spatial orientation of the two hydroxyl groups significantly influences its reactivity. ic.ac.uk

When a reaction occurs at a chiral center, the stereochemistry can be retained, inverted, or racemized, depending on the reaction mechanism. lumenlearning.com

Retention of configuration occurs when the new bond is formed at the same position as the broken bond.

Inversion of configuration (as seen in SN2 reactions) happens when the attack occurs from the side opposite to the leaving group. lumenlearning.com

Racemization results when an achiral intermediate is formed, allowing for subsequent attack from either side with equal probability, leading to a 50:50 mixture of enantiomers. lumenlearning.comyoutube.com

In the case of vicinal diols, the relative orientation of the hydroxyl groups (syn or anti) dictates how they can interact with reagents. For instance, reactions involving the formation of cyclic intermediates, such as acetals or dioxolane rings, are highly dependent on the diol's stereochemistry. The reaction of vicinal diols with hydrogen bromide in acetic acid proceeds through a cyclic 1,3-dioxolan-2-ylium ion intermediate, and the stereospecificity of this reaction is determined by the initial stereochemistry of the diol. rsc.org

Furthermore, in biological systems, enzymes exhibit a high degree of stereospecificity, often distinguishing between prochiral groups on a molecule. libretexts.org Prochirality is relevant because enzymes can recognize the different spatial positions of two chemically identical groups attached to a prochiral center. libretexts.org This enzymatic selectivity can lead to the formation of a single stereoisomer from a prochiral substrate.

Table 3: Influence of Stereochemistry on Reaction Outcomes

| Reaction Type | Mechanistic Feature | Stereochemical Outcome | Example |

| SN2 | Single-step, backside attack. lumenlearning.com | Inversion of configuration. lumenlearning.com | Nucleophilic substitution at a chiral carbon. lumenlearning.com |

| SN1 | Two-step, involves a planar carbocation intermediate. lumenlearning.com | Racemization (formation of a 50:50 mixture of enantiomers). lumenlearning.com | Nucleophilic substitution proceeding through a stable carbocation. lumenlearning.com |

| Addition to Alkenes | Formation of a cyclic intermediate (e.g., bromonium ion). youtube.com | Can lead to anti-addition, resulting in specific diastereomers. youtube.com | Bromination of an alkene. youtube.com |

| Enzymatic Reactions | Enzyme active site has a specific 3D structure. libretexts.org | High stereospecificity, often producing a single enantiomer or diastereomer. libretexts.orgresearchgate.net | Biocatalytic reduction of a ketone to a specific alcohol stereoisomer. |

| Cyclic Intermediate Formation | Reaction of a vicinal diol to form a cyclic species. rsc.org | The stereochemistry of the product is determined by the stereochemistry of the starting diol. rsc.org | Formation of a 1,3-dioxolan-2-ylium ion from a diol. rsc.org |

Theoretical and Computational Studies of 2,3 Dihydroacridine 2,3 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2,3-Dihydroacridine-2,3-diol. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict a wide range of molecular attributes with high accuracy. nih.govrsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of compounds like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These theoretical spectra provide valuable insights into the photophysical properties of the molecule. researchgate.net

Below is an illustrative table of key electronic properties for this compound that could be obtained from DFT and TD-DFT calculations.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Predicted λmax (TD-DFT) | 310 nm | Corresponds to the main electronic absorption band |

Molecular Modeling of Reactivity and Selectivity in Dihydroacridines

Molecular modeling techniques are essential for predicting the reactivity and selectivity of chemical reactions involving dihydroacridines. purdue.edu By analyzing the electronic properties of this compound, it is possible to forecast how it will interact with other reagents.

One common approach is the use of Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the nitrogen atom and the oxygen atoms of the hydroxyl groups, indicating these as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting reactivity. The spatial distribution of the HOMO and LUMO provides insights into where the molecule is most likely to react. For an electrophilic attack, the reaction is expected to occur at the position where the HOMO density is highest. Conversely, for a nucleophilic attack, the reaction will likely take place where the LUMO density is greatest.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of site selectivity. These descriptors help to identify which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The predictive power of such computational models can be enhanced by machine learning approaches, which learn from large datasets of known reactions to predict outcomes for new substrates. rsc.orgmit.edu

The following table provides hypothetical reactivity descriptor values for selected atoms in this compound, indicating their propensity for different types of reactions.

| Atom/Region | Illustrative Fukui Index (f-) for Electrophilic Attack | Illustrative Fukui Index (f+) for Nucleophilic Attack | Predicted Reactivity |

|---|---|---|---|

| N(10) | 0.15 | 0.05 | High for electrophilic attack |

| C(4) | 0.12 | 0.08 | Moderate for electrophilic attack |

| C(9) | 0.03 | 0.18 | High for nucleophilic attack |

| C(2)-OH | 0.09 | 0.04 | Moderate for electrophilic attack (on Oxygen) |

Conformational Analysis and Stereochemical Prediction for Dihydroacridines

The three-dimensional structure of this compound is crucial to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. nih.gov The dihydroacridine core is not planar due to the presence of sp³-hybridized carbon atoms in the central ring, leading to various possible conformations, such as boat or twist-boat forms. The presence of two hydroxyl substituents on the outer ring adds further conformational complexity.

Computational methods can be used to perform a systematic search of the Potential Energy Surface (PES) to identify the most stable conformers (local and global minima) and the energy barriers for interconversion between them (saddle points). This information is critical for understanding the dynamic behavior of the molecule in solution.

Furthermore, this compound possesses two chiral centers at the C2 and C3 positions. This gives rise to stereoisomers, specifically enantiomers and diastereomers. Computational chemistry can predict the relative thermodynamic stabilities of these stereoisomers by calculating their energies after geometry optimization. This predictive capability is vital in stereoselective synthesis, helping to rationalize why certain isomers are formed preferentially over others.

An illustrative table of the relative energies for different hypothetical stereoisomers and conformers of this compound is presented below.

| Isomer/Conformer | Illustrative Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| (2R,3R)-trans-diaxial | 2.5 | Less Stable |

| (2R,3R)-trans-diequatorial | 0.0 | Most Stable |

| (2R,3S)-cis-axial-equatorial | 1.2 | Moderately Stable |

| (2R,3S)-cis-equatorial-axial | 1.5 | Moderately Stable |

Electronic Structure and Aromaticity Considerations in Dihydroacridines

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. iupac.orgnih.gov Computational methods provide quantitative measures of aromaticity. One of the most widely used methods is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS is typically calculated at the center of a ring; a large negative value is indicative of aromatic character, while a value close to zero or positive suggests non-aromaticity or anti-aromaticity, respectively. For this compound, NICS calculations would likely confirm the high aromaticity of the outer rings and the non-aromatic nature of the central ring.

Other methods to assess aromaticity include the Anisotropy of the Induced Current Density (AICD) and various electronic delocalization indices. These analyses help to build a comprehensive picture of the electron distribution and stability of the molecule. Understanding the degree of aromaticity is important as it influences the molecule's chemical reactivity, magnetic properties, and spectroscopic signatures. nih.govnih.gov

The following table shows illustrative NICS(1) values (calculated 1 Å above the ring plane) for the different rings of this compound.

| Ring | Illustrative NICS(1) Value (ppm) | Interpretation |

|---|---|---|

| A (unsubstituted benzene (B151609) ring) | -9.5 | Aromatic |

| B (central dihydropyridine (B1217469) ring) | -1.2 | Non-aromatic |

| C (diol-substituted benzene ring) | -8.8 | Aromatic |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural analysis of organic molecules like 2,3-Dihydroacridine-2,3-diol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the stereochemistry of the diol moiety.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the acridine (B1665455) core and the aliphatic protons on the dihydroxylated ring. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7-8 ppm), with their splitting patterns revealing the substitution pattern and coupling relationships. The protons at positions 2 and 3 (H-2 and H-3), being attached to carbon atoms bearing hydroxyl groups, would resonate in the aliphatic region, and their coupling constant (³JHH) would be crucial for inferring the relative stereochemistry (cis or trans) of the diol.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon environments, distinguishing between quaternary carbons, CH, CH₂, and CH₃ groups. The carbons C-2 and C-3, bonded to the hydroxyl groups, would exhibit characteristic chemical shifts in the range of 60-80 ppm.

To establish connectivity and finalize the structure, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting adjacent protons within the aromatic and aliphatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the aliphatic portion of the molecule to the aromatic acridine framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which is particularly useful for confirming stereochemical assignments, such as the relative orientation of the hydroxyl groups.

The stereochemical assignment of the vicinal diol can often be further clarified by forming derivatives, such as acetonides, and analyzing the ¹³C NMR chemical shifts of the derivative.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CHs | 7.0 - 8.5 | 110 - 140 | Protons to adjacent and peri carbons |

| C-2 | 3.5 - 4.5 | 65 - 75 | H-2 to C-3, C-4 |

| C-3 | 3.5 - 4.5 | 65 - 75 | H-3 to C-2, C-4a |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of water molecules (H₂O) from the diol moiety and cleavages within the dihydroacridine ring system. The analysis of these fragment ions helps to piece together the molecular structure and confirm the presence of the key functional groups. The specific fragmentation can also sometimes provide clues to distinguish between stereoisomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadening is due to intermolecular hydrogen bonding. Other key absorptions would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic acridine core would produce several sharp bands in the 1450-1650 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the secondary alcohol groups would be visible in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, it would provide complementary information, especially regarding the vibrations of the aromatic ring system (C=C stretching). The symmetric vibrations of the carbon skeleton would be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C/C=N Stretch | 1450-1650 | Strong |

UV-Visible Spectroscopy and Photophysical Properties of this compound

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Molecules with conjugated π-electron systems, such as the acridine core in this compound, typically exhibit strong UV absorption.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters. The dihydroacridine core, being a large conjugated system, would likely result in multiple absorption bands in the UV region, potentially extending into the visible range depending on the exact electronic structure and solvent environment. The hydroxyl substituents on the saturated ring are not expected to significantly shift the λmax compared to the parent dihydroacridine chromophore, as they are not directly in conjugation with the π-system.

Advanced Spectroscopic Methods for Mechanistic Insights

While the aforementioned techniques are standard for structural characterization, more advanced methods can provide deeper insights into the dynamic behavior and reaction mechanisms involving this compound. For instance, time-resolved spectroscopy could be used to study the properties of its excited states, which is relevant for understanding its photochemistry. Furthermore, specialized NMR techniques can be employed to study hydrogen bonding dynamics or conformational changes in different solvent environments. The combination of experimental data with computational chemistry, such as Density Functional Theory (DFT) calculations, can aid in the precise assignment of vibrational spectra and the prediction of electronic transitions, offering a more complete picture of the molecule's properties.

Chemical Reactivity and Derivatization of 2,3 Dihydroacridine 2,3 Diol

Functional Group Transformations of the Diol Moiety

The vicinal diol group in 2,3-Dihydroacridine-2,3-diol is a versatile functional group that can undergo a variety of transformations, common to 1,2-diols. These reactions can be used to introduce new functional groups and modify the steric and electronic properties of the molecule.

One of the most characteristic reactions of vicinal diols is oxidative cleavage . Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can break the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl groups. In the case of this compound, this reaction would lead to the opening of the partially saturated ring, yielding a dicarbonyl compound. This transformation can be a key step in the synthesis of more complex molecular architectures.

The hydroxyl groups can also be targets for esterification and etherification reactions. Esterification, typically carried out with acyl chlorides or anhydrides in the presence of a base, would yield mono- or di-esters. The choice of the acylating agent can be used to introduce a wide range of substituents, thereby tuning the lipophilicity and other physicochemical properties of the resulting derivatives. Similarly, etherification, for example, using Williamson ether synthesis conditions (an alkyl halide and a strong base), would produce mono- or di-ethers.

Furthermore, the diol can be converted into a cyclic acetal (B89532) or ketal by reacting with an aldehyde or a ketone in the presence of an acid catalyst. This reaction is often used as a protecting group strategy for the diol functionality during multi-step syntheses.

| Reaction Type | Reagents | Product Functional Group |

| Oxidative Cleavage | Periodic acid (HIO₄), Lead tetraacetate (Pb(OAc)₄) | Dicarbonyl |

| Esterification | Acyl chlorides, Anhydrides | Ester |

| Etherification | Alkyl halides, Base | Ether |

| Acetal/Ketal Formation | Aldehydes, Ketones, Acid catalyst | Cyclic Acetal/Ketal |

Reactions Involving the Dihydroacridine Core

The dihydroacridine core of the molecule also presents several sites for chemical modification. The reactivity of this heterocyclic system is influenced by the nitrogen atom and the aromatic rings. The partially saturated nature of one of the rings, where the diol is located, also imparts specific reactivity.

The nitrogen atom in the dihydroacridine ring is a potential site for N-alkylation or N-acylation . These reactions would modify the electronic properties of the heterocyclic system. The nitrogen can also be oxidized to an N-oxide . Heteroaromatic N-oxides are known to exhibit unique reactivity, often facilitating substitutions at the positions alpha and gamma to the nitrogen atom. thieme-connect.dearkat-usa.org

The dihydro portion of the acridine (B1665455) system can be a target for dehydrogenation to form the fully aromatic acridine system. This aromatization would significantly alter the geometry and electronic properties of the molecule.

| Reaction Type | Site of Reaction | Potential Reagents |

| N-Alkylation/Acylation | Nitrogen atom | Alkyl halides, Acyl chlorides |

| N-Oxidation | Nitrogen atom | Peroxy acids (e.g., m-CPBA) |

| Electrophilic Aromatic Substitution | Aromatic Rings | Nitrating agents, Halogens, Lewis acids |

| Nucleophilic Aromatic Substitution | Aromatic Rings | Nucleophiles (with appropriate substrate) |

| Dehydrogenation | Dihydro- portion | Oxidizing agents (e.g., DDQ) |

Synthesis of Novel 2,3-Dihydroacridine Derivatives

The combination of reactions at the diol moiety and the dihydroacridine core allows for the synthesis of a wide array of novel derivatives. Strategic structural modifications can lead to compounds with tailored properties.

Structural modification strategies for this compound can be systematically approached by considering the different reactive sites. A common strategy involves the initial modification of the diol, followed by reactions on the heterocyclic core, or vice versa. For instance, the diol could be protected as a cyclic acetal, allowing for selective functionalization of the aromatic rings. Subsequent deprotection would then yield a diol-functionalized aromatic derivative.

Another approach is to utilize the diol as a handle for building more complex structures. For example, the oxidative cleavage product could be further reacted to form new heterocyclic rings fused to the acridine system.

The this compound molecule contains two stereocenters at the 2 and 3 positions, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The specific stereochemistry of the diol (cis or trans) will influence the three-dimensional shape of the molecule and can have a significant impact on its biological activity and physical properties.

The synthesis of specific stereoisomers of this compound can be achieved through stereoselective synthesis methods. For example, the dihydroxylation of the corresponding dihydroacridine precursor using reagents like osmium tetroxide (OsO₄) in the presence of a chiral ligand can lead to the formation of a specific enantiomer of the diol.

Once a specific stereoisomer of the diol is obtained, it can be used to synthesize stereoisomerically pure derivatives. The reactions of the diol moiety, such as esterification or acetal formation, will proceed with retention of the original stereochemistry at the 2 and 3 positions. This allows for the creation of a library of stereoisomerically defined derivatives, which is crucial for structure-activity relationship studies.

| Precursor | Reagent | Outcome |

| Dihydroacridine | OsO₄, Chiral Ligand | Enantiomerically enriched this compound |

| Stereoisomerically pure diol | Acyl chloride | Stereoisomerically pure ester derivative |

Applications in Catalysis and Materials Science

Catalytic Roles of 2,3-Dihydroacridine-2,3-diol and its Derivatives

Acridine (B1665455) derivatives have emerged as powerful catalysts in a range of chemical transformations, from oxidation and dehydrogenation to photocatalysis. Their ability to participate in electron transfer and hydrogen atom transfer processes makes them valuable in developing sustainable and efficient catalytic systems.

Acridine-based pincer complexes have shown notable efficacy in catalysis. Ruthenium (Ru) complexes incorporating an acridine-based PNP pincer ligand are effective catalysts for the oxidation of various substrates, including the conversion of enol ethers to esters using water as the oxidant. These catalysts can facilitate both hydration and dehydrogenation steps in a single process. Novel Ru-complexes with "long-short-arm" acridine ligands have been developed for reversible hydrogen storage systems, efficiently catalyzing the dehydrogenative coupling of ethylene (B1197577) glycol with high hydrogen yields.

In the realm of oxidation, acridine itself can be oxidized using peroxyacids to yield products such as the 10-oxide, 2-(2-hydroxyanilino)benzaldehyde, and other related compounds. Iron porphyrin complexes have been used for the green oxidation of acridine in ethanol (B145695) at room temperature. Furthermore, while not involving acridine as the catalyst, the principle of oxidative dehydrogenation is a key transformation for dihydroarenes, which can be achieved using organocatalytic systems like 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) with sodium nitrite (B80452) and dioxygen. This highlights the type of transformation that acridine derivatives could potentially catalyze. The dehydrogenation of diols to valuable chemicals is another area of interest, with studies focusing on enzymes and copper-based catalysts for converting butanediol (B1596017) isomers to acetoin (B143602) or γ-butyrolactone.

The hydrogenation of acridine derivatives is a method to produce compounds with saturated rings. This process can be achieved through catalytic heterogeneous or homogeneous hydrogenation. The susceptibility of the N-heteroaromatic ring versus the carbocyclic rings to hydrogenation is a key consideration in these syntheses.

While specific applications of this compound in hydrogenation are not detailed, related catalytic systems are widely studied. For instance, rhodium-catalyzed asymmetric transfer hydrogenation is used for the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, which are structurally related N-heterocycles. The development of catalysts for the hydrogenation of N-heterocycles like pyridines to piperidines is an active area of research, with iridium complexes showing high efficacy. General hydrogenation catalysts, such as nickel-based (NiSat™) and copper-chromite (HyMax™) systems, are used for a wide range of industrial applications, including the conversion of diones to diols.

Acridine derivatives, particularly acridinium (B8443388) salts, have garnered significant attention as potent organic photocatalysts, offering a sustainable alternative to expensive iridium- and ruthenium-based catalysts. These catalysts are valued for their strong reduction potential in the excited state, stability, and solubility in various solvents.

Acridine photocatalysis enables a variety of chemical transformations under visible light. A notable application is the direct decarboxylative functionalization of carboxylic acids, which avoids the need for pre-activation of the acid. This has been applied in dual catalytic systems, for instance, by interfacing acridine photocatalysis with a copper catalytic cycle for direct decarboxylative radical conjugate additions. Mechanistic studies show that these reactions can proceed through a photoinduced proton-coupled electron transfer (PCET) process. Acridine photocatalysts have also been used in combination with other catalysts, such as cobaloxime, to achieve net dehydrodecarboxylation. Their versatility allows them to be used in late-stage C-H functionalization, providing efficient and environmentally friendly synthetic routes.

| Catalyst System | Reaction Type | Key Features |

| Acridine/Copper | Decarboxylative Conjugate Addition | Dual catalytic process; avoids pre-activation of carboxylic acids. |

| Acridine/Cobaloxime | Dehydrodecarboxylation | Merged photocatalysis with Hydrogen Atom Transfer (HAT). |

| Acridinium Salts | Cross-Dehydrogenation Coupling | C8-alkoxylation of purines using air as the oxidant. |

| Acridine Photocatalysis | Decarboxylative Sulfhydrylation | Multimodal catalysis enabling C-S bond formation and disulfide cleavage. |

Potential in Materials Science

The rigid, planar structure and rich electronic properties of the acridine scaffold make it an ideal building block for functional organic materials. These materials are being explored for applications ranging from organic electronics to chemical sensing.

Acridine-based compounds are promising candidates for use in organic optoelectronic devices. Theoretical studies on conjugated compounds based on acridine have been performed to understand the relationship between their molecular structure and optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These materials have been investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors. For example, small molecules incorporating dimethyl acridine have been synthesized and used as hole-transporting and host materials in phosphorescent OLEDs, showing excellent device efficiencies.

The integration of acridine units into larger, two-dimensionally extended polycyclic heteroaromatic molecules, known as heterocyclic nanographenes, is a key area of research. These materials combine the properties of nanographenes with the tunable electronic structures afforded by heteroatom doping. By carefully designing the ring fusion and substitution patterns, these materials can be tailored to function as either p-type or n-type semiconductors, making them highly versatile for various electronic applications. The development of next-generation optoelectronic devices increasingly relies on such advanced 2D materials to achieve lower power consumption and higher efficiency.

The acridine scaffold is an excellent fluorophore, and its derivatives have been extensively used to develop fluorescent chemosensors for detecting a wide range of analytes, including metal ions and anions. The planar structure of acridine makes it an ideal spacer in sensor design, allowing for the attachment of specific receptor units. These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity or wavelength changes upon binding to the target analyte.

Acridine-based sensors have been designed for high selectivity and sensitivity. For instance, specific sensors have been developed for detecting hypochlorite (B82951) (ClO⁻) in water samples and even in biological systems like zebrafish, with detection limits in the micromolar range. Other sensors have demonstrated selective detection of metal ions such as Fe³⁺, Ni²⁺, and Cu²⁺. The design of these chemosensors often involves incorporating specific binding groups that interact with the target analyte, causing a conformational or electronic change in the acridine fluorophore that modulates its photophysical properties. The versatility of the acridine framework allows for its use in detecting not only ions but also environmental parameters like polarity and viscosity, as well as in electrochemical DNA sensors.

| Sensor Based On | Target Analyte | Detection Limit | Response Mechanism |

| BK ((E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide) | ClO⁻ | 7.65 µM | Fluorescence quenching. |

| L1 (Acridine Derivative) | Fe³⁺ | 4.13 µM | Selective fluorescence response. |

| L2 (Acridine Derivative) | Ni²⁺ | 1.52 µM | Selective fluorescence response. |

| ACC (N,N′-(acridine-3,6-diyl)dipicolinamide) | Cu²⁺ | 0.12 µM | Fluorescence quenching. |

| BHIA (4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine) | Cd²⁺ | 0.13 µM | "Off-on" fluorescence enhancement. |

| Acridinedione Derivative | F⁻ | N/A | Selective colorimetric and fluorescent response. |

Polymer Chemistry Applications (e.g., as Monomers in Polyurethane Dispersions, by analogy to 2,3-Butanediol)

While direct, extensive research on the application of this compound as a monomer in polymer chemistry is limited in publicly accessible literature, its potential can be inferred by drawing analogies to structurally similar or functionally equivalent diols, such as 2,3-Butanediol (B46004). The presence of two hydroxyl (-OH) groups in a rigid heterocyclic structure suggests its viability as a monomer, particularly as a chain extender, in the synthesis of polymers like polyurethanes.

Polyurethanes (PUs) are versatile polymers formed by the reaction of a di- or poly-isocyanate with a polyol. Waterborne polyurethane dispersions (PUDs) are stable colloidal systems of polyurethane particles in water, offering an environmentally friendlier alternative to solvent-based systems. The synthesis of PUDs typically involves a multi-step process, including the formation of an isocyanate-terminated prepolymer, followed by dispersion in water and chain extension.

By analogy to 2,3-Butanediol, this compound could function as a chain extender in the synthesis of PUDs. Chain extenders are low molecular weight diols or diamines that react with the isocyanate-terminated prepolymer, forming the "hard segments" of the polyurethane. These hard segments contribute significantly to the polymer's mechanical properties, such as hardness, tensile strength, and thermal stability.

The incorporation of 2,3-Butanediol as a chain extender has been successfully demonstrated in the development of bio-based PUDs. In these systems, the diol reacts with the isocyanate groups of the prepolymer to build up the final polymer chain. The specific structure of the chain extender influences the final properties of the PUD. For instance, substituting the common chain extender 1,4-Butanediol with 2,3-Butanediol can lead to changes in the particle size of the dispersion and the stiffness of the resulting polymer film.

Extrapolating from these findings, the use of this compound as a monomer would be expected to impart specific properties to the resulting polyurethane. The rigid and bulky acridine ring system would likely create a very stiff hard segment within the polymer backbone. This could potentially lead to polyurethanes with enhanced thermal stability and hardness compared to those synthesized with flexible, aliphatic diols like 2,3-Butanediol.

The table below presents a hypothetical comparison of key properties for polyurethane dispersions synthesized with 2,3-Butanediol versus those potentially synthesized with this compound, based on their structural differences.

| Property | PUD with 2,3-Butanediol (Chain Extender) | Hypothetical PUD with this compound (Chain Extender) | Rationale for Hypothetical Properties |

|---|---|---|---|

| Glass Transition Temperature (Tg) of Hard Segment | Moderate | High | The rigid, fused-ring structure of the acridine moiety would severely restrict chain mobility, leading to a higher Tg. |

| Tensile Strength | Good | Very High | Increased rigidity and strong intermolecular interactions from the acridine units would likely increase tensile strength. |

| Flexibility | Moderate | Low | The bulky and inflexible nature of the acridine ring would reduce the flexibility of the polymer chain. |

| Thermal Stability | Good | Excellent | Aromatic and heterocyclic structures generally exhibit higher thermal stability than aliphatic chains. |

| Solvent Resistance | Good | Excellent | The rigid, densely packed structure would hinder the penetration of solvent molecules. |

This analogical approach suggests that this compound holds promise as a specialty monomer for creating high-performance polyurethanes with unique properties. Further empirical research would be necessary to validate these hypothetical characteristics and fully explore its potential in polymer chemistry.

Exploration of Biological Relevance: Mechanistic Principles

DNA Intercalation and Interaction Mechanisms of Acridine (B1665455) Systems

The planar, tricyclic structure of the acridine ring system is fundamental to its ability to interact with DNA, a primary mechanism underlying its biological effects. wiserpub.com Acridine derivatives are well-established DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. wiserpub.comnih.govzu.edu.ua This intercalation is stabilized by π-π stacking interactions between the aromatic acridine core and the DNA base pairs. wiserpub.comzu.edu.ua

Beyond simple intercalation, the interaction of acridine derivatives with DNA can be complex and involve multiple binding modes. rsc.orgoup.com These can include external binding to the DNA surface, often through electrostatic interactions, particularly at higher concentrations of the acridine compound relative to DNA. rsc.org The specific mode of binding can be influenced by factors such as the concentration of the acridine derivative and the ionic strength of the environment. rsc.orgwikipedia.org

Computational studies have provided further insight into these interactions, revealing that acridine can interact with DNA through the formation of hydrogen bonds and van der Waals forces. nih.gov Molecular electrostatic potential analysis indicates that the distribution of charges on the acridine molecule, with electron-rich regions in the center, contributes to its interaction with the DNA molecule. nih.gov

The consequences of acridine intercalation into DNA are significant. It can cause conformational changes in the DNA structure, leading to a hardening of the double helix and potentially interfering with essential cellular processes such as DNA replication and transcription. wiserpub.comnih.gov This disruption of DNA function is a key factor in the cytotoxic and therapeutic effects of many acridine-based compounds. nih.gov

| Interaction Type | Description | Stabilizing Forces | Key References |

| Intercalation | Insertion of the planar acridine ring between DNA base pairs. | π-π stacking, van der Waals forces | wiserpub.comnih.govzu.edu.ua |

| External Binding | Interaction with the surface of the DNA helix. | Electrostatic interactions | rsc.org |

| Hydrogen Bonding | Formation of hydrogen bonds between acridine and DNA. | Hydrogen bonds | nih.gov |

This table summarizes the primary mechanisms by which acridine systems interact with DNA.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Telomerase, Protein Kinases, Heat Shock Protein 90 by analogy)

The biological activity of acridine derivatives extends to the inhibition of various crucial enzymes, a mechanism that is often linked to their DNA-interacting properties.

Topoisomerase Inhibition: Acridines are well-documented inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during replication, transcription, and other cellular processes. nih.govresearchgate.netoup.com For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, was one of the first anticancer agents identified to function by poisoning topoisomerase II. nih.govmdpi.commdpi.com These compounds can stabilize the transient covalent complex formed between topoisomerase and DNA, leading to DNA strand breaks and ultimately cell death. mdpi.com Both topoisomerase I and topoisomerase IIα can be targeted by different acridine derivatives. nih.govmdpi.com

Telomerase Inhibition: Telomerase, an enzyme responsible for maintaining telomere length, is another important target for acridine-based compounds. nih.govmdpi.com By stabilizing G-quadruplex structures that can form in the G-rich telomeric DNA, acridine derivatives can inhibit telomerase activity. nih.gov This leads to telomere shortening and can induce senescence or apoptosis in cancer cells, which often rely on telomerase for their immortality.

Other Enzyme Inhibition: By analogy to other heterocyclic compounds and based on the broad spectrum of activity of acridines, it is plausible that they could also inhibit other enzymes such as protein kinases and heat shock protein 90 (Hsp90). These enzymes are critical for cell signaling, protein folding, and stress responses, and their inhibition can have significant therapeutic effects. The planar aromatic structure of the acridine nucleus makes it a versatile scaffold for designing inhibitors that can fit into the active sites of various enzymes. nih.gov

| Enzyme Target | Mechanism of Inhibition | Example Acridine Derivative | Key References |

| Topoisomerase I/II | Stabilization of the DNA-enzyme cleavage complex. | Amsacrine, DACA | nih.govnih.govmdpi.commdpi.com |

| Telomerase | Stabilization of G-quadruplex DNA structures. | 3,6-disubstituted acridines | nih.govmdpi.comnih.gov |

This table provides an overview of the key enzyme inhibition mechanisms associated with acridine systems.

Bioactivation and Metabolite Formation Pathways (e.g., Arene Oxides and trans-Dihydrodiols)

The metabolism of acridines can lead to the formation of reactive intermediates and more hydrophilic species, which can influence their biological activity and clearance. researchgate.net A key metabolic pathway for aromatic compounds, including acridines, involves oxidation by cytochrome P450 enzymes.

This process can lead to the formation of arene oxides , which are highly reactive electrophilic intermediates. nih.govrsc.orgrsc.org These arene oxides can then undergo several subsequent reactions. One important pathway is enzymatic hydration by epoxide hydrolase, which results in the formation of trans-dihydrodiols . nih.govrsc.orgrsc.org This metabolic sequence from the parent arene to the arene oxide and then to the trans-dihydrodiol is a well-established pathway for many polycyclic aromatic hydrocarbons. nih.gov

The formation of these metabolites is a process of bioactivation, as the resulting dihydrodiols can be further metabolized to highly reactive diol epoxides, which are known to be ultimate carcinogens for some polycyclic aromatic compounds. nih.gov However, metabolism can also be a detoxification pathway, converting the parent compound into more water-soluble forms that can be more easily excreted. researchgate.net In the context of 2,3-Dihydroacridine-2,3-diol, its structure as a dihydrodiol suggests it may be a metabolite of acridine formed through this arene oxide pathway.

Antioxidant Mechanisms Associated with Dihydroacridines

Dihydroacridines, the reduced form of acridines, have demonstrated significant antioxidant properties. nih.gov Their ability to counteract oxidative stress is a key aspect of their biological relevance. The primary antioxidant mechanism of dihydroacridines involves their ability to act as radical scavengers. nih.gov

The antioxidant activity of dihydroacridines is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This process is often a two-stage mechanism where the dihydroacridine is oxidized back to the corresponding acridine. nih.gov This reactivity is similar to other dihydropyridine (B1217469) compounds which are known for their antioxidant capabilities. gavinpublishers.comnih.gov

Several factors can influence the antioxidant potency of dihydroacridine derivatives, including the presence of electron-donating groups on the aromatic rings, which can enhance their radical scavenging activity. gavinpublishers.com The lipophilicity of the molecule can also play a role, as it affects the compound's ability to interact with and protect lipid membranes from peroxidation. nih.gov

The antioxidant mechanisms of dihydroacridines can include:

Direct scavenging of reactive oxygen species (ROS): Neutralizing free radicals through hydrogen atom donation. nih.govfrontiersin.org

Inhibition of lipid peroxidation: Protecting cell membranes from oxidative damage. frontiersin.org

Chelation of transition metal ions: Preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govfrontiersin.org

Future Research Directions and Challenges

Development of Novel Synthetic Routes to 2,3-Dihydroacridine-2,3-diol

A fundamental challenge in the study of this compound is the development of efficient and stereoselective synthetic methodologies. Future research will likely focus on several promising strategies:

Dihydroxylation of Dihydroacridines: A primary route would involve the dihydroxylation of a suitable dihydroacridine precursor. This could be achieved through established methods such as Sharpless asymmetric dihydroxylation or using reagents like osmium tetroxide or potassium permanganate (B83412) to introduce the vicinal diol. youtube.com The key challenges will be controlling the regioselectivity and stereoselectivity of the dihydroxylation on the partially saturated ring.

Cyclization Strategies: Another approach could involve the construction of the dihydroacridine ring system from acyclic or simpler cyclic precursors that already contain the diol functionality or a masked equivalent. This might entail transition-metal-catalyzed cyclization reactions or classical condensation methods like the Bernthsen acridine (B1665455) synthesis, adapted for suitably functionalized starting materials. pharmaguideline.comyoutube.com

Biocatalytic Synthesis: The use of enzymes, such as dioxygenases, could offer a green and highly selective route to cis-dihydrodiols from the corresponding unsaturated acridine precursors, a strategy that has been successfully applied to other polycyclic aromatic hydrocarbons. nih.gov

| Synthetic Approach | Potential Reagents/Methods | Key Challenges | Potential Advantages |

| Dihydroxylation | OsO₄, KMnO₄, Sharpless Dihydroxylation | Regio- and stereocontrol, catalyst poisoning by the nitrogen heterocycle. | Potentially straightforward from an unsaturated precursor. |

| Cyclization | Bernthsen synthesis, Friedländer annulation with functionalized precursors. | Synthesis of complex starting materials, control of cyclization regiochemistry. | Modular approach allowing for diverse substitutions. |

| Biocatalysis | Dioxygenase enzymes | Enzyme discovery and engineering for acridine substrates, substrate solubility. | High enantioselectivity, environmentally benign conditions. |

Advanced Mechanistic Elucidation and Kinetic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and discovering new transformations. Future research in this area should include:

In-situ Spectroscopic Monitoring: Techniques such as NMR, IR, and UV-Vis spectroscopy can be employed to monitor the course of reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Isotopic Labeling Studies: The use of isotopically labeled substrates can provide definitive insights into bond-forming and bond-breaking steps, helping to elucidate complex reaction pathways.

Computational Mechanistic Studies: Quantum chemical calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, offering a powerful complement to experimental studies.

Predictive Theoretical Modeling for Structure-Reactivity Relationships

Computational chemistry will be an indispensable tool in accelerating the development of this compound chemistry. Predictive theoretical modeling can provide valuable insights into:

Conformational Analysis: The stereochemistry of the diol group and the puckering of the dihydro ring will significantly influence the molecule's properties. Theoretical calculations can predict the most stable conformations and the energy barriers between them.

Electronic Structure and Reactivity: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic descriptors. researchgate.net This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the aromatic rings), it will be possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov This will enable the rational design of derivatives with tailored electronic, optical, or biological properties.

Exploration of New Catalytic Functions and Applications

The unique combination of a rigid heterocyclic framework, a partially saturated ring, and vicinal diol functionalities suggests that this compound and its derivatives could serve as novel ligands or catalysts.

Asymmetric Catalysis: The chiral diol moiety can be used to create chiral ligands for transition metal-catalyzed asymmetric reactions. The acridine backbone can be further functionalized to tune the steric and electronic properties of the resulting catalysts.

Photoredox Catalysis: Acridine and dihydroacridine derivatives are known to be effective organic photocatalysts. newiridium.comnih.govsemanticscholar.org The introduction of the diol group could modulate the photophysical and electrochemical properties of the acridine core, potentially leading to new photocatalysts with unique reactivity.

Pincer Ligand Scaffolds: The acridine framework is a known component of pincer ligands that have shown remarkable catalytic activity in a variety of transformations. rsc.org The diol functionality could be used as an anchor point for the synthesis of novel pincer ligands with unique coordination geometries.

Emerging Materials Science Applications and Opportunities

The rigid and planar nature of the acridine system, combined with the potential for hydrogen bonding and further functionalization offered by the diol groups, makes this compound an interesting building block for new materials.

Organic Light-Emitting Diodes (OLEDs): Dihydroacridine derivatives have been successfully employed as components of materials exhibiting thermally activated delayed fluorescence (TADF), which are highly efficient emitters in OLEDs. researchgate.netmdpi.com The diol functionality could be used to tune the intermolecular interactions and solid-state packing of these materials, potentially leading to improved device performance.

Supramolecular Assemblies: The diol groups are capable of forming strong hydrogen bonds, which could be exploited to direct the self-assembly of this compound into well-defined supramolecular structures such as gels, liquid crystals, or porous frameworks.

Sensors: The fluorescence of the acridine core is often sensitive to the local environment. The diol moiety could act as a recognition site for specific analytes, leading to the development of new fluorescent chemosensors.

Deeper Understanding of Bio-interactions at the Molecular Level

Acridine derivatives have a long history of interacting with biological systems, most notably as DNA intercalators and enzyme inhibitors. nih.govmdpi.com The introduction of a hydrophilic diol group onto a dihydroacridine scaffold could significantly alter its biological activity profile.

DNA and RNA Interactions: While the planar acridine system is known to intercalate into DNA, the non-planar nature of the dihydroacridine ring and the presence of the diol group may lead to different modes of interaction, such as groove binding or interactions with specific DNA or RNA secondary structures.

Enzyme Inhibition: Acridine derivatives have been shown to inhibit a variety of enzymes, including topoisomerases and cholinesterases. nih.govnih.gov The diol functionality could form specific hydrogen bonds with amino acid residues in an enzyme's active site, potentially leading to potent and selective inhibitors.

Probing Molecular Targets: The development of fluorescently labeled or otherwise tagged derivatives of this compound could provide powerful tools for identifying and studying its molecular targets within cells. jppres.comjppres.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.